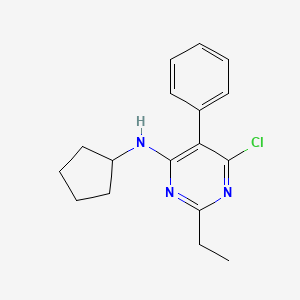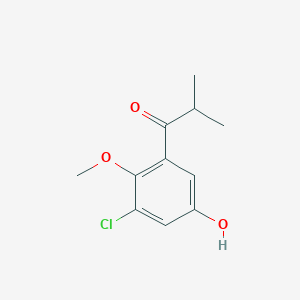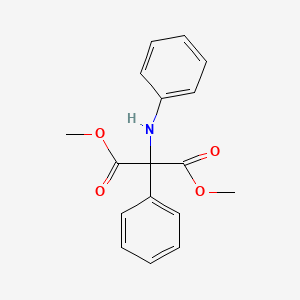
Dimethyl anilino(phenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl anilino(phenyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl anilino(phenyl)propanedioate typically involves the esterification of aniline derivatives with propanedioic acid derivatives. One common method is the Fischer esterification, where aniline is reacted with dimethyl propanedioate in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl anilino(phenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Dimethyl anilino(phenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl anilino(phenyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A structurally similar compound with two ester groups attached to a central carbon atom.
Aniline derivatives: Compounds with an aniline group attached to various functional groups.
Phenylpropanoids: Compounds with a phenyl ring attached to a propanoic acid moiety.
Uniqueness
Dimethyl anilino(phenyl)propanedioate is unique due to the presence of both an aniline group and a propanedioate moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918866-93-0 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
dimethyl 2-anilino-2-phenylpropanedioate |
InChI |
InChI=1S/C17H17NO4/c1-21-15(19)17(16(20)22-2,13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12,18H,1-2H3 |
Clé InChI |
SWZXWDCJRNIZSJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)(C(=O)OC)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
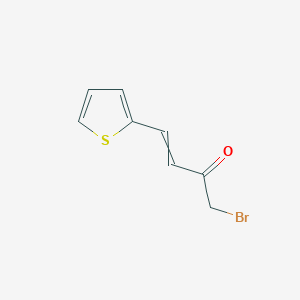
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)

![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)


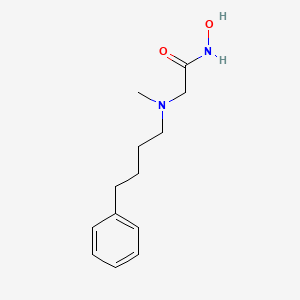
![2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol](/img/structure/B14187459.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
![3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B14187469.png)
